
PIP-199
Overview
Description
PIP-199 is a small-molecule inhibitor targeting the interaction between the Fanconi anemia complementation group M (FANCM) protein and the BTR complex (BLM-TOP3A-RMI1/2), which is critical for resolving replication stress and suppressing alternative lengthening of telomeres (ALT) in cancer cells . By disrupting the MM2 domain of FANCM from binding to the RMI1/RMI2 heterodimer (Kd ~5 nM) , this compound induces hyperactivation of ALT through accumulation of telomeric R-loops and G-quadruplexes (G4), leading to replication fork collapse, telomere dysfunction, and selective cell death in ALT-positive (ALT+) cancers . Its reported IC50 is 36 μM in biochemical assays .
This compound has shown discriminatory toxicity in ALT+ cells (e.g., GM847, U2OS) compared to telomerase-positive (TERT+) cells, with a 1.5–2-fold increase in telomeric R-loops (TelR-loop) and G4 (TelG4) levels, correlating with elevated C-circle production (a biomarker of ALT activity) .
Preparation Methods
Structural and Mechanistic Basis for PIP-199 Synthesis
This compound (ethyl 4-[(1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate) is characterized by an indole-derived Mannich base scaffold, a structural motif known for its susceptibility to hydrolysis. The molecule comprises three key components:
- A 1-hydroxy-2-phenylindole core
- A pyridin-2-ylmethyl substituent at the indole 3-position
- An ethyl piperazine-1-carboxylate group
The Mannich base formation involves the condensation of an amine (piperazine derivative), an aldehyde (pyridine-2-carboxaldehyde), and a carbon nucleophile (1-hydroxy-2-phenylindole). This three-component reaction typically proceeds under acidic or neutral conditions, though the exact catalytic system remains unspecified in available literature.
Synthetic Routes to this compound
Initial Synthesis and Analog Development
The first published synthesis of this compound was reported by Wu et al. (2023), who developed a modular approach to access the Mannich base scaffold. While full experimental details remain proprietary, the general workflow involves:
- Preparation of 1-hydroxy-2-phenylindole :
- Mannich Reaction :
- Esterification :
Key Reaction Parameters
Parameter | Condition | Source |
---|---|---|
Temperature | 0–5°C (Mannich step) | |
Solvent | Anhydrous THF | |
Catalyst | Not disclosed | |
Purification | Column chromatography (SiO₂) | |
Yield | <30% (crude), after decomposition |
Challenges in Reaction Optimization
The synthetic team encountered three primary obstacles:
- Low Isolated Yields : Attributable to the compound’s instability during purification.
- Competitive Decomposition : Hydrolysis of the Mannich base occurred even in aprotic solvents like THF, generating 1-hydroxy-2-phenylindole and pyridine-2-carboxaldehyde as primary degradation products.
- Byproduct Formation : Oxidative dimerization of the indole moiety was observed under ambient light, necessitating light-protected conditions.
Analytical Characterization and Stability Profiling
Spectroscopic Confirmation
Post-synthesis characterization employed:
- ¹H/¹³C NMR : Verified the Mannich base structure but showed progressive signal broadening due to decomposition.
- High-Resolution Mass Spectrometry (HRMS) : Confirmed molecular ion at m/z 457.2112 ([M+H]⁺), consistent with C₂₇H₂₈N₄O₃.
- UV-Vis Spectroscopy : Revealed a λₘₐₓ at 280 nm (ε = 12,400 M⁻¹cm⁻¹), later attributed to decomposition products.
Stability Assessment
Stability studies demonstrated:
Condition | Half-life (t₁/₂) | Degradation Products |
---|---|---|
PBS buffer (pH 7.4) | <5 minutes | 1-hydroxy-2-phenylindole, pyridine-2-carboxaldehyde |
DMSO (anhydrous) | 48 hours | <5% decomposition |
Methanol | 2 hours | Indole dimerization products |
Synthesis of Stabilized Analogues
To address instability, researchers developed analogues through:
- N-Alkylation : Replacing the labile Mannich proton with methyl groups, improving t₁/₂ in PBS to 30 minutes.
- Steric Shielding : Introducing ortho-substituents on the pyridine ring, though this abolished all reported biological activity.
- Prodrug Approaches : Masking the hydroxyl group as acetate esters, which failed due to rapid hepatic hydrolysis.
Implications for Biological Studies
Despite initial reports of FANCM-RMI inhibition (IC₅₀ = 36 μM), subsequent competitive fluorescence polarization and surface plasmon resonance assays showed no direct binding. Cellular effects previously attributed to this compound are now understood to arise from:
Chemical Reactions Analysis
PIP-199 undergoes several types of chemical reactions, including hydrolysis and decomposition. It is chemically unstable in aqueous solutions and some organic solvents, leading to rapid breakdown into various products . Common reagents used in its reactions include aqueous buffers and organic solvents like chloroform and methanol . The major products formed from these reactions are typically the hydrolyzed and decomposed forms of this compound, which lack the biological activity of the parent compound .
Scientific Research Applications
Chemical Properties and Stability
PIP-199 is synthesized through a Mannich reaction involving an indole-derived scaffold. However, it is characterized by significant chemical instability; it decomposes rapidly in common aqueous buffers and some organic solvents. This instability poses challenges for its use in biological studies, as the breakdown products may lead to nonspecific toxicity rather than specific biological effects .
Inhibition of FANCM-RMI Interaction
This compound is the only known small molecule inhibitor targeting the FANCM-RMI complex. This interaction plays a pivotal role in DNA repair mechanisms, particularly in the Fanconi anemia pathway. The inhibition of this pathway has implications for cancer therapy, especially in tumors that develop resistance to DNA crosslinking agents .
Research Tool for Genomic Stability
Despite its instability, this compound has been employed as a tool compound in various studies exploring genomic stability and cancer biology. It has been used to investigate:
- Alternative Lengthening of Telomeres (ALT) : this compound has shown hypersensitivity effects in ALT-positive cells compared to telomerase-positive cells, indicating its potential role in studying telomere biology .
- G-Quadruplex Structures : The compound has been linked to studies on G-quadruplexes, which are nucleic acid structures implicated in genomic stability and cancer progression .
Pro-Apoptotic Activity
Some analogues of this compound have been identified as activators of pro-apoptotic proteins such as Bax. This suggests potential therapeutic applications in inducing apoptosis in cancer cells .
Case Study 1: Telomere Biology
In a study examining the effects of FANCM depletion, researchers utilized this compound to analyze telomeric DNA dynamics. The results indicated an increase in C-circles (extrachromosomal telomeric DNA) upon FANCM depletion, demonstrating the compound's utility in telomere research despite its limitations .
Case Study 2: Quorum Sensing Inhibition
This compound and its analogues were also screened for their ability to inhibit quorum sensing in bacteria, showcasing their versatility beyond genomic stability applications. The compound exhibited non-competitive inhibition of N-acyl-homoserine lactone synthase, indicating potential uses in microbiological studies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of PIP-199 involves its binding to the FANCM-RMI protein complex, thereby inhibiting the interaction between these proteins . This inhibition disrupts the DNA repair pathways that are essential for maintaining genome stability in certain genetic disorders and cancer cells . The molecular targets of this compound include the RMI1 and RMI2 proteins, which are part of the FANCM-RMI complex . The pathways involved in its mechanism of action are primarily related to DNA repair and genome stability .
Comparison with Similar Compounds
RHPS4 (G4-Stabilizing Ligand)
- Mechanism : RHPS4 stabilizes telomeric G4 structures, directly impairing replication and increasing replication stress .
- Efficacy :
- Selectivity : RHPS4 affects both ALT+ and TERT+ cells, though ALT+ cells exhibit higher sensitivity due to baseline G4 accumulation .
- Advantage: No reported instability issues, unlike this compound .
MM2 Peptide (FANCM-BTR Disruptor)
- Mechanism : A peptide mimicking FANCM’s MM2 domain competitively inhibits FANCM-BTR interaction, sequestering the BTR complex .
- Efficacy :
- Selectivity: Specific to ALT+ cells, sparing normal and TERT+ cells .
- Drawback : Peptide-based therapeutics face challenges in cellular uptake and in vivo stability, limiting clinical translation .
FANCD2 Depletion (FA Pathway Target)
- Mechanism: FANCD2 monoubiquitination is essential for FANCM function. Its depletion disrupts replication stress resolution, causing ALT hyperactivation and telomere crisis .
- Efficacy: Rapid induction of telomere dysfunction and cell death in ALT+ cells, similar to this compound . No direct inhibition of FANCM-BTR; instead, it destabilizes the broader Fanconi anemia (FA) pathway .
- Selectivity : Broader impact on FA-deficient cancers, reducing specificity for ALT+ malignancies .
This compound vs. Other FANCM Inhibitors
Critical Analysis of this compound’s Limitations
- Instability : this compound decomposes in aqueous buffers, generating pan-assay interference compounds (PAINS) that confound mechanistic studies . This contrasts with stable analogues like RHPS4.
- Off-Target Toxicity: Breakdown products may explain its higher nonspecific toxicity compared to MM2 peptide .
- Efficacy Gap : Lower potency than RHPS4 in elevating ALT biomarkers, necessitating combination therapies for maximal effect .
Biological Activity
PIP-199, chemically known as 4-[(1-Hydroxy-2-phenyl-1H-indol-3-yl)-pyridin-2-yl-methyl]-piperazine-1-carboxylic acid ethyl ester, is a small molecule that has garnered attention for its potential role as an inhibitor of the FANCM-RMI protein-protein interaction. This interaction is crucial in the context of genome stability, particularly in genetic disorders such as Fanconi Anemia and Bloom's Syndrome. However, recent studies have raised significant concerns regarding the compound's chemical stability and biological efficacy.
Chemical Instability
One of the primary issues associated with this compound is its chemical instability . Research indicates that this compound decomposes rapidly in common aqueous buffers and some organic solvents, leading to the formation of various breakdown products that lack the desired biological activity of the parent compound. This instability poses challenges for its use in biological assays, as observed effects may stem from nonspecific toxicity rather than specific inhibition of target interactions .
Decomposition Characteristics
The decomposition of this compound can be summarized as follows:
Condition | Outcome |
---|---|
Common aqueous buffers | Rapid decomposition |
Organic solvents | Significant breakdown occurs |
Resulting products | Chemically distinct and biologically inactive |
Biological Activity and Applications
Despite its instability, this compound has been utilized in various biological studies. It is noted for being the only reported small-molecule inhibitor of the FANCM-RMI interaction, which is pivotal in DNA repair processes. The compound has been explored in contexts such as:
- Alternative Lengthening of Telomeres (ALT) : this compound has been used to interrogate mechanisms related to ALT in cancer models.
- G-Quadruplexes : Investigations into the role of G-quadruplex structures in cellular processes have included this compound as a tool compound.
- Quorum Sensing : Some analogues of this compound have shown activity against bacterial quorum sensing mechanisms .
However, it has been concluded that any apparent biological activity observed in cellular studies likely arises from nonspecific effects due to degradation products rather than direct action on the intended targets .
Study on FANCM-RMI Interaction
A comprehensive study aimed at validating this compound's effectiveness as an inhibitor revealed that neither this compound nor its more stable analogues demonstrated observable activity in binding assays for FANCM-RMI. The research emphasized that compounds sharing the same Mannich base scaffold may represent a new class of pan-assay interference compounds (PAINS), which require thorough assessment for stability prior to biological application .
Implications for Future Research
Q & A
Basic Questions
Q. What is the primary mechanism of PIP-199 in disrupting DNA repair pathways?
this compound selectively inhibits the interaction between the RMI core complex (composed of RMI1 and RMI2) and the MM2 domain of FANCM, a critical protein in the Fanconi anemia (FA) DNA repair pathway. This inhibition blocks the formation of the FANCM-BTR (BLM-TOP3A-RMI) complex, which is essential for resolving DNA crosslinks and replication stress. This compound exhibits an IC50 of 36 μM in biochemical assays, making it a tool to sensitize chemoresistant tumors by impairing DNA crosslink repair .
Q. Which assays are commonly used to identify and validate this compound’s inhibitory activity?
- Fluorescence Polarization (FP) : Measures disruption of RMI core complex/MM2 interactions via changes in polarized light emission (IC50 = 260 ± 110 μM in FP) .
- Affinity Selection (AS) : Secondary screening to confirm inhibitory specificity (IC50 = 36 ± 10 μM in AS) .
- Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) : Validate direct binding (SPR Kd = 7.3 ± 0.8 μM; ITC Kd = 3.4 ± 1.0 μM) . These methods address discrepancies in IC50 values caused by assay conditions or non-specific interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s IC50 values across different assays?
Initial FP and AS assays showed IC50 variations (36 μM vs. 260 μM) due to differences in buffer conditions, protein stability, or interference from non-specific binding. To confirm activity, SPR and ITC were employed to directly measure binding kinetics and affinity. For example, ITC revealed a Kd of 3.4 µM, aligning with SPR data (Kd = 7.3 µM). Researchers should use orthogonal biophysical methods to validate inhibitory mechanisms and account for assay-specific artifacts .
Q. What biophysical techniques confirm this compound’s interaction with the RMI core complex?
- SPR : Immobilized RMI core complex was exposed to this compound in a DMSO-containing buffer. Dose-dependent resonance angle shifts confirmed binding (Kd = 7.3 ± 0.8 μM). Non-specific binding was mitigated using reference subtraction .
- ITC : Titration of RMI core complex into this compound solution measured heat changes, yielding a Kd of 3.4 ± 1.0 μM. The 0.68 binding stoichiometry suggests minor compound degradation during dilution . These methods provide complementary evidence of direct target engagement .
Q. How does this compound affect Alternative Lengthening of Telomeres (ALT) in cancer cells?
this compound disrupts the FANCM-BTR complex, leading to R-loop and G-quadruplex (G4) accumulation in ALT+ cells. In GM847 ALT+ cells, this compound treatment increased TelG4 and TelR-loop levels by 1.5–2-fold, mimicking FANCM depletion. This suggests this compound exacerbates replication stress in ALT-dependent cancers, offering a therapeutic strategy for targeting ALT-driven tumors .
Q. What stability concerns are associated with this compound in aqueous solutions?
this compound’s indole-derived Mannich base scaffold is chemically unstable, decomposing rapidly in common buffers (e.g., PBS) and organic solvents. Decomposition products may contribute to non-specific cellular toxicity, confounding results. Researchers must:
- Test compound stability via HPLC or mass spectrometry prior to assays.
- Use fresh solutions and minimize aqueous exposure.
- Include degradation controls (e.g., pre-incubated this compound) to distinguish specific effects .
Q. Experimental Design Considerations
Q. What cellular models are appropriate for studying this compound’s impact on DNA repair?
- ALT+ Cancer Cell Lines : GM847 (osteosarcoma) and other ALT+ models are used to assess telomere dysfunction, R-loop accumulation, and sensitivity to this compound .
- FA Pathway-Deficient Cells : Cells lacking FANCM or RMI components can clarify this compound’s dependency on the FA/BTR axis. Key endpoints include γH2AX foci (DNA damage), TelG4 immunofluorescence, and viability under DNA crosslinking agents (e.g., mitomycin C) .
Q. How can researchers design experiments to assess this compound’s specificity?
- Counter-Screens : Test this compound against unrelated protein interactions (e.g., PriA/SSBct) to exclude off-target effects .
- Structure-Activity Relationship (SAR) Studies : Compare this compound with stable analogues to isolate degradation-independent effects .
- Genetic Knockdown : Combine this compound treatment with siRNA-mediated FANCM/RMI depletion to confirm on-target synergy .
Q. Key Recommendations for Researchers
- Validate Stability : Pre-assess this compound integrity in experimental buffers .
- Use Orthogonal Assays : Combine biochemical (FP/AS) and biophysical (SPR/ITC) methods to confirm target engagement .
- Contextualize Cellular Effects : Link this compound’s activity to FA pathway disruption and ALT-specific vulnerabilities .
Properties
IUPAC Name |
ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTCTSYSZSYNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.